molecular formula C16H11FN2O2S B3123295 methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate CAS No. 306976-63-6

methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate

Cat. No.: B3123295
CAS No.: 306976-63-6
M. Wt: 314.3 g/mol
InChI Key: WMGQPJAQWWVHQO-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes an indene ring system substituted with various functional groups such as amino, cyano, fluoro, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds necessary for the indene core. The reaction conditions for these processes are generally mild and require the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions and can be optimized for large-scale synthesis, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including material science and nanotechnology.

Mechanism of Action

The mechanism by which methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-): : This compound shares a similar indene core but has a different substituent pattern.

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: : Another indole derivative with potential antiviral activity.

Uniqueness: Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 3-amino-1-cyano-4-fluoro-1-thiophen-2-ylindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c1-21-15(20)13-14(19)12-9(4-2-5-10(12)17)16(13,8-18)11-6-3-7-22-11/h2-7H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGQPJAQWWVHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CS3)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157552
Record name Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306976-63-6
Record name Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306976-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
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methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate

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